molecular formula C8H7Br B1173230 Tributyl(pentafluorophenyl)stannane CAS No. 1045-56-3

Tributyl(pentafluorophenyl)stannane

Cat. No.: B1173230
CAS No.: 1045-56-3
InChI Key:
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Description

Tributyl(pentafluorophenyl)stannane, also known as pentafluorophenyltributylstannane, is an organotin compound with the molecular formula C18H27F5Sn. This compound is characterized by the presence of a pentafluorophenyl group attached to a tin atom, which is further bonded to three butyl groups. It is commonly used as a reagent in organic synthesis, particularly in Stille coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(pentafluorophenyl)stannane can be synthesized through the reaction of pentafluorophenylmagnesium bromide with tributyltin chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C6F5MgBr+(C4H9)3SnCl(C4H9)3SnC6F5+MgBrClC_6F_5MgBr + (C_4H_9)_3SnCl \rightarrow (C_4H_9)_3SnC_6F_5 + MgBrCl C6​F5​MgBr+(C4​H9​)3​SnCl→(C4​H9​)3​SnC6​F5​+MgBrCl

The reaction is usually performed in anhydrous diethyl ether or tetrahydrofuran as the solvent, and the mixture is stirred at low temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .

Chemical Reactions Analysis

Types of Reactions

Tributyl(pentafluorophenyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tributyl(pentafluorophenyl)stannane in Stille coupling reactions involves the formation of a palladium complex with the organotin reagent. The palladium catalyst facilitates the transmetalation step, where the pentafluorophenyl group is transferred from tin to palladium. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(pentafluorophenyl)stannane is unique due to its pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other organotin compounds. This makes it particularly valuable in Stille coupling reactions, where it offers high reactivity and selectivity .

Properties

CAS No.

1045-56-3

Molecular Formula

C8H7Br

Molecular Weight

0

Origin of Product

United States

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